molecular formula C8H11N4O2+ B12350998 3,7-dimethyl-1-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione

3,7-dimethyl-1-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione

Cat. No.: B12350998
M. Wt: 198.22 g/mol
InChI Key: GOJJWZXPKDRTAJ-HPRDVNIFSA-N
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Description

CAFFEINE-D3 (1-METHYL-D3): is a stable isotope-labeled compound of caffeine, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used as an internal standard in various analytical applications, particularly in mass spectrometry, to quantify caffeine levels in different samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of CAFFEINE-D3 (1-METHYL-D3) involves the incorporation of deuterium into the caffeine molecule. This can be achieved through a series of chemical reactions where deuterated reagents are used. One common method is the methylation of theobromine with deuterated methyl iodide (CD3I) under basic conditions .

Industrial Production Methods: : Industrial production of CAFFEINE-D3 (1-METHYL-D3) typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: : CAFFEINE-D3 (1-METHYL-D3) undergoes similar chemical reactions as regular caffeine, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various methylxanthines and their derivatives, depending on the specific reaction conditions .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : CAFFEINE-D3 (1-METHYL-D3) is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms provides a distinct mass difference, allowing for precise quantification in mass spectrometry .

Properties

Molecular Formula

C8H11N4O2+

Molecular Weight

198.22 g/mol

IUPAC Name

3,7-dimethyl-1-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1/i3D3

InChI Key

GOJJWZXPKDRTAJ-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2C(=NC=[N+]2C)N(C1=O)C

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C

Origin of Product

United States

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